![molecular formula C28H54O21S3Sn B14476649 D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]] CAS No. 68928-44-9](/img/structure/B14476649.png)
D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]]: is a complex organotin compound It is characterized by the presence of a D-glucitol backbone linked to a tris(thio)propanoate moiety, which is further connected to a methylstannylidyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] typically involves multiple steps. The process begins with the preparation of the D-glucitol backbone, followed by the introduction of the tris(thio)propanoate groups. The final step involves the incorporation of the methylstannylidyne moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of tin.
Substitution: The compound can participate in substitution reactions, where the methylstannylidyne group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] involves its interaction with specific molecular targets and pathways. The methylstannylidyne group can interact with various biological molecules, leading to changes in cellular processes. The tris(thio)propanoate moiety may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(ethylstannylidyne)tris(thio)]tris[propanoate]]
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(butylstannylidyne)tris(thio)]tris[propanoate]]
Uniqueness
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] is unique due to the presence of the methylstannylidyne group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study.
Properties
CAS No. |
68928-44-9 |
|---|---|
Molecular Formula |
C28H54O21S3Sn |
Molecular Weight |
941.6 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl 3-[methyl-bis[[3-oxo-3-(2,3,4,5,6-pentahydroxyhexoxy)propyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C9H18O7S.CH3.Sn/c3*10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17;;/h3*5-6,8-12,14-15,17H,1-4H2;1H3;/q;;;;+3/p-3 |
InChI Key |
UIYUOLBRTYACQH-UHFFFAOYSA-K |
Canonical SMILES |
C[Sn](SCCC(=O)OCC(C(C(C(CO)O)O)O)O)(SCCC(=O)OCC(C(C(C(CO)O)O)O)O)SCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


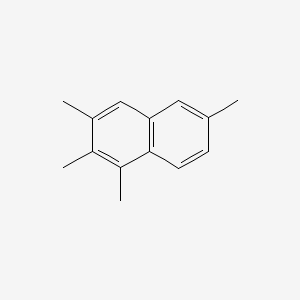
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
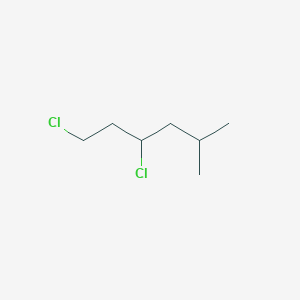
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
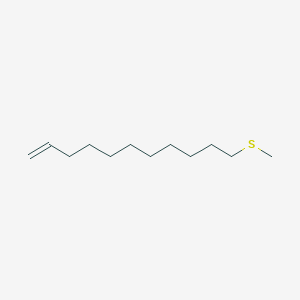
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
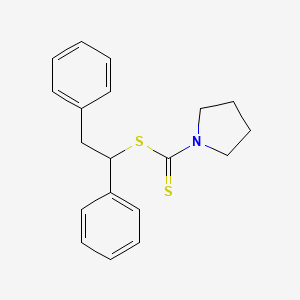
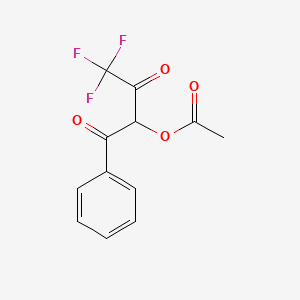
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
